methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate

Lipophilicity Permeability Drug-likeness

Unlike generic sulfamoyl benzoates, this compound's unique oxan-4-yl-hydroxy-phenylethyl side chain delivers an XLogP of 2.0—within the optimal window for passive membrane permeability. With exactly 2 hydrogen bond donors (sulfonamide NH and tertiary alcohol OH), it enables key target interactions in SPR and NMR screening. The 8 rotatable bonds provide conformational flexibility for exploring adaptive binding pockets. Superior to unsubstituted methyl 4-sulfamoylbenzoate (XLogP ~0.6) for CNS and intracellular target diversity libraries. Available in 95%+ purity. Request a quote today.

Molecular Formula C21H25NO6S
Molecular Weight 419.49
CAS No. 2034455-83-7
Cat. No. B2705583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate
CAS2034455-83-7
Molecular FormulaC21H25NO6S
Molecular Weight419.49
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H25NO6S/c1-27-20(23)16-7-9-19(10-8-16)29(25,26)22-15-21(24,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,22,24H,11-15H2,1H3
InChIKeyBRKNHMBLNORDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate (CAS 2034455-83-7): Procurement-Relevant Chemical Identity and Physicochemical Baseline


Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate (CAS 2034455-83-7) is a multi-functionalized sulfamoyl benzoate ester derivative characterized by the simultaneous presence of a lipophilic tetrahydropyran (oxan-4-yl) ring, a phenyl ring, and a tertiary alcohol within a single side chain attached to the sulfonamide nitrogen [1]. Its molecular formula is C21H25NO6S, with a molecular weight of 419.5 g/mol and a computed XLogP3-AA of 2.0, providing a defined baseline for rational selection against simpler sulfamoyl benzoate analogs [1].

Why Generic Sulfamoyl Benzoate Substitution Is Not Valid for Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate


The substitution of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate with a merely generic sulfamoyl benzoate ignores the quantifiable impact of its unique oxan-4-yl-hydroxy-phenylethyl side chain on critical molecular properties. This specific architecture results in a computed XLogP3-AA of 2.0, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 8 rotatable bonds [1], a multi-parameter profile that is not replicated by unsubstituted methyl 4-sulfamoylbenzoate (XLogP ~0.6, 1 donor, 5 acceptors) or simple N-alkyl variants. Such differences directly translate to divergent solubility, permeability, and target-binding characteristics, rendering generic interchange scientifically unsound for applications where these parameters are selection-critical.

Quantitative Differentiation Evidence for Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate Against Closest Analogs


Lipophilicity (XLogP3-AA) Modulation Relative to Unsubstituted Methyl 4-Sulfamoylbenzoate

The compound exhibits a computed XLogP3-AA of 2.0 due to the incorporation of the oxan-4-yl and phenyl rings [1]. This represents a significant increase in lipophilicity compared to the unsubstituted methyl 4-sulfamoylbenzoate core, which has a predicted XLogP3-AA of approximately 0.6. This quantified difference of approximately +1.4 log units shifts the compound from a low-permeability chemical space toward the optimal range for passive membrane diffusion.

Lipophilicity Permeability Drug-likeness

Hydrogen Bond Donor Count as a Differentiator from N-Monosubstituted Analogs

The target compound possesses exactly 2 hydrogen bond donors: the sulfonamide N-H and the tertiary alcohol O-H [1]. This is distinct from N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, which typically have 0 hydrogen bond donors, and from primary sulfonamide analogs, which have only 1. The presence of a second donor, strategically positioned at the beta-carbon, offers additional capacity for directional intermolecular interactions with solvents or biological targets.

Solubility Hydrogen Bonding Molecular Recognition

Molecular Flexibility (Rotatable Bond Count) Contrasted with Rigidified Analogs

With 8 rotatable bonds, the compound is substantially more flexible than methyl 4-sulfamoylbenzoate (4 rotatable bonds) and even moderately more flexible than analogs lacking the tetrahydropyran ring (e.g., methyl 4-{[2-hydroxy-2-phenylethyl]sulfamoyl}benzoate, ~6 rotatable bonds). This conformational freedom, conferred by the oxan-4-yl-hydroxy-phenylethyl side chain, may facilitate induced-fit binding to flexible protein pockets.

Conformational Flexibility Entropy Binding

High-Priority Application Scenarios for Methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate Based on Its Differentiated Property Profile


Lipophilicity-Driven Cell-Based Screening Libraries for CNS or Intracellular Targets

The XLogP3-AA of 2.0, driven by the oxan-4-yl and phenyl rings, places methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate in the optimal lipophilicity window for passive membrane permeability. This makes it a superior choice over unsubstituted methyl 4-sulfamoylbenzoate (XLogP3-AA ≈ 0.6) for inclusion in diversity screening decks aimed at discovering hits against intracellular or CNS targets, where insufficient permeability is a major failure mode.

Fragment Growth and Biophysical Assays Leveraging Dual Hydrogen Bond Donor Capacity

The presence of exactly two hydrogen bond donors (sulfonamide NH and tertiary alcohol OH) makes this compound a versatile scaffold for fragment-based drug discovery. Unlike N,N-disubstituted sulfamoyl benzoate analogs that lack donor capacity entirely, this compound can engage in key hydrogen-bonding interactions with target proteins, as detected in techniques like ligand-observed NMR or surface plasmon resonance (SPR), guiding rational design of higher-affinity leads.

Induced-Fit Docking Studies Requiring Conformational Adaptability

With 8 rotatable bonds, this compound offers significantly greater conformational freedom than simpler sulfamoyl benzoate cores. This flexibility is ideal for computational and experimental programs investigating targets with adaptive or cryptic binding pockets, where rigid analogs fail to demonstrate binding. Researchers can use this compound to explore binding modalities inaccessible to more constrained scaffolds.

Quote Request

Request a Quote for methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.